
d-1-Naphthyl-2-acetamido-ethane boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-1-Naphthyl-2-acetamido-ethane boronic acid is a small molecule that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further connected to an acetamido-ethane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Naphthyl-2-acetamido-ethane boronic acid typically involves the following steps:
Formation of the Naphthyl Acetamido Intermediate: The initial step involves the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide.
Introduction of the Ethane Moiety: The next step involves the alkylation of the naphthylacetamide with an appropriate ethylating agent to introduce the ethane moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
D-1-Naphthyl-2-acetamido-ethane boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
D-1-Naphthyl-2-acetamido-ethane boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and sensors
Mécanisme D'action
The mechanism of action of D-1-Naphthyl-2-acetamido-ethane boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound mimics the transition state of the enzyme-substrate complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-1-Naphthyl-2-acetamido-ethane boronic acid: Similar structure but with a different stereochemistry.
D-p-Chlorophenyl-2-acetamido-ethane boronic acid: Similar structure but with a different aromatic ring.
Uniqueness
D-1-Naphthyl-2-acetamido-ethane boronic acid is unique due to its specific naphthalene ring structure and the presence of the acetamido-ethane moiety, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H17BNO4- |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
[(1S)-1-acetamido-2-naphthalen-1-ylethyl]-trihydroxyboranuide |
InChI |
InChI=1S/C14H17BNO4/c1-10(17)16-14(15(18,19)20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14,18-20H,9H2,1H3,(H,16,17)/q-1/t14-/m1/s1 |
Clé InChI |
XDFLCBUAVBYWFW-CQSZACIVSA-N |
SMILES isomérique |
[B-]([C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
SMILES canonique |
[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



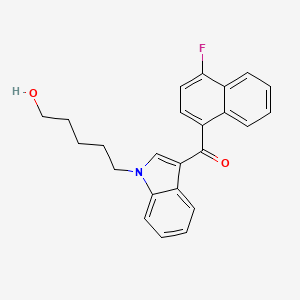
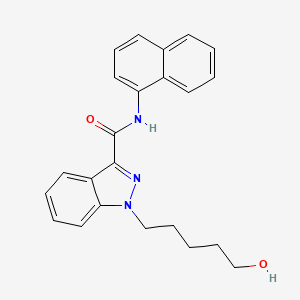

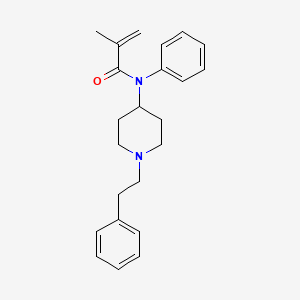
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
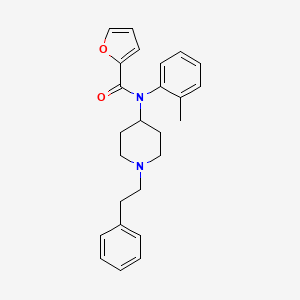
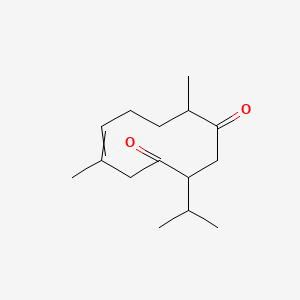
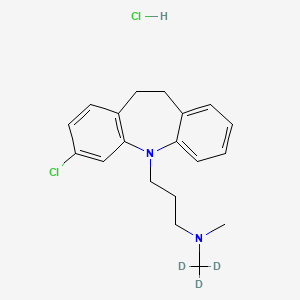
![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
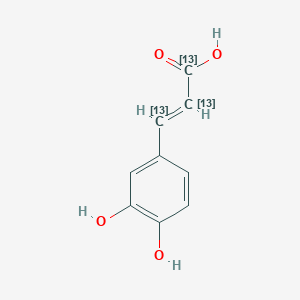

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

